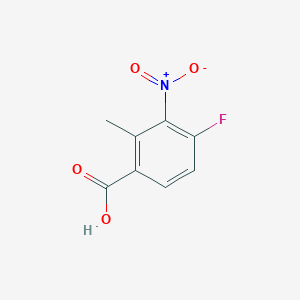

4-Fluoro-2-methyl-3-nitrobenzoic acid

CAS No.: 1079991-68-6

Cat. No.: VC4323021

Molecular Formula: C8H6FNO4

Molecular Weight: 199.137

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1079991-68-6 |

|---|---|

| Molecular Formula | C8H6FNO4 |

| Molecular Weight | 199.137 |

| IUPAC Name | 4-fluoro-2-methyl-3-nitrobenzoic acid |

| Standard InChI | InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | MLCPINGKKONVKT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol. Its IUPAC name, 4-fluoro-2-methyl-3-nitrobenzoic acid, reflects the substituent positions on the benzene ring:

-

Fluorine at the para-position relative to the carboxylic acid group.

-

Methyl at the ortho-position.

-

Nitro at the meta-position.

The spatial arrangement of these groups influences its acidity (pKa ≈ 1.8–2.2 for the carboxylic acid) and solubility profile.

Spectroscopic Identification

-

NMR:

-

FT-IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂), and 1100 cm⁻¹ (C-F) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Three primary routes have been documented:

Route 1: Nitration of 4-Fluoro-2-Methylbenzoic Acid

-

Reagents: Fuming HNO₃, H₂SO₄ (1:3 ratio).

-

Conditions: 0–5°C, 6 hours.

-

Yield: 72–78%.

Mechanism: Electrophilic aromatic substitution driven by the nitronium ion (NO₂⁺). The methyl group directs nitration to the meta position.

Route 2: Oxidation of 2-Fluoro-3-Nitrotoluene

Side Products: Over-oxidation to quinones (≈8% yield) requires chromatographic purification .

Route 3: Catalytic Oxidation with Mn/Co Acetates

Advantage: Environmentally benign, with minimal heavy metal waste .

Industrial Optimization

| Parameter | Optimal Value |

|---|---|

| Reactor Type | Continuous Flow |

| Temperature | 90–100°C |

| Catalyst Loading | 0.5 mol% Mn/Co |

| Throughput | 50 kg/h |

| Purity | >99% (HPLC) |

Biological and Pharmaceutical Applications

Antitubercular Activity

Derivatives of this compound inhibit Mycobacterium tuberculosis growth:

| Derivative | MIC (μg/mL) | Target Strain |

|---|---|---|

| 2-(3-Fluoro-4-Nitrophenoxy)-N-Phenylacetamide | 4.0 | H37Rv (DS) |

| 4-Fluoro-2-Methyl-3-Nitrobenzamide | 32.0 | Rifampicin-Resistant |

Source:

Mechanism: Disruption of mycolic acid biosynthesis via enoyl-ACP reductase inhibition.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 123–126°C | DSC |

| Density | 1.52 g/cm³ | Pycnometry |

| Solubility (Water) | 2.1 mg/mL (25°C) | Shake-Flask |

| logP | 1.8 | HPLC |

| pKa | 2.0 (COOH) | Potentiometry |

| Code | Risk Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Protective Measures

-

PPE: Nitrile gloves, goggles, respirator (N95).

-

Storage: Inert atmosphere, 2–8°C.

-

Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO₃ .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the nitro and methyl groups to enhance bioavailability.

-

Nanoformulations: Encapsulation in PLGA nanoparticles to improve aqueous solubility (>5 mg/mL target) .

-

Green Chemistry: Developing biocatalytic routes using engineered nitroreductases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume